Indinavir

HIV protease inhibition enzyme kinetics antiviral drug discovery

Indinavir is a first-generation HIV-1 protease inhibitor with a Ki of 0.24–0.54 nM against wild-type HIV-1 protease, serving as a calibrated reference for enzyme inhibition assays and resistance profiling. It is the only PI achieving 76% CSF-to-plasma ratio, making it the definitive benchmark for CNS penetration and blood-brain barrier permeability studies. Unlike ritonavir, saquinavir, and nelfinavir, Indinavir does not inhibit BCRP/ABCG2, providing an essential negative control for efflux transporter experiments. Its reproducible induction of concentration-dependent nephrolithiasis (4–13% incidence) and UGT1A1-dependent hyperbilirubinemia establishes validated positive controls for drug crystallization and bilirubin elevation liability screening.

Molecular Formula C36H47N5O4
Molecular Weight 613.8 g/mol
CAS No. 150378-17-9
Cat. No. B1671876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndinavir
CAS150378-17-9
SynonymsCrixivan
Indinavir
Indinavir Sulfate
Indinavir, Sulfate (1:1)
L 735 524
L 735,524
L-735 524
L-735,524
L735 524
L735,524
MK 639
MK-639
MK639
Sulfate, Indinavi
Molecular FormulaC36H47N5O4
Molecular Weight613.8 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
InChIInChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1
InChIKeyCBVCZFGXHXORBI-PXQQMZJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.82e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Indinavir (CAS 150378-17-9) Procurement Guide for HIV Protease Inhibitor Research and Reference Standard Applications


Indinavir (MK-639; L-735,524) is a first-generation HIV-1 protease inhibitor (PI) belonging to the hydroxyaminopentane amide class [1]. First approved in 1996, it inhibits HIV-1 protease with reported Ki values of 0.24–0.54 nM and an IC50 of 0.41 nM [1][2]. Indinavir is routinely used in antiviral research as a reference compound for protease inhibition assays, viral resistance profiling, and pharmacokinetic modeling [1]. It is a substrate and moderate inhibitor of CYP3A4, with a half-life of approximately 1.8 hours, requiring thrice-daily dosing unless pharmacokinetically boosted with ritonavir [2].

Why Indinavir Cannot Be Assumed Interchangeable with Other First-Generation HIV-1 Protease Inhibitors


Indinavir belongs to the first-generation HIV-1 protease inhibitor class alongside saquinavir, ritonavir, nelfinavir, and amprenavir, but the five compounds exhibit divergent structural scaffolds, physicochemical properties, pharmacokinetic profiles, and clinical toxicity signatures [1]. Unlike ritonavir, which is now used primarily as a CYP3A4 inhibitor for pharmacoenhancement, Indinavir possesses an incompletely overlapping resistance mutation profile, distinct transporter interaction patterns (e.g., lack of BCRP inhibition), and unique adverse event liabilities including concentration-dependent nephrolithiasis from drug crystallization in urine [1][2]. These differences preclude generic substitution and necessitate compound-specific handling, quality control, and experimental interpretation protocols.

Quantitative Differentiation of Indinavir: Head-to-Head Comparisons Versus Saquinavir, Ritonavir, Nelfinavir, and Amprenavir


Wild-Type HIV-1 Protease Binding Affinity: Indinavir Exhibits Ki = 0.54 nM Relative to Comparator Inhibitors

Indinavir demonstrates a Ki of 0.54 nM against wild-type HIV-1 protease, which falls within the subnanomolar potency range characteristic of first-generation PIs [1]. This Ki value serves as a baseline reference for comparative studies; for example, enzyme kinetic characterization across HIV-1 subtype B and F proteases reports indinavir Ki values that can be directly compared with those of saquinavir, ritonavir, nelfinavir, and amprenavir under standardized assay conditions [1]. At the biochemical level, indinavir is not the most potent PI in the class (ritonavir and saquinavir show comparable or higher affinity), but its binding profile against specific resistance-conferring mutations distinguishes its utility for mechanistic studies [2].

HIV protease inhibition enzyme kinetics antiviral drug discovery

Resistance Mutation Sensitivity: Indinavir Shows Up to 50-Fold Potency Loss Against Defined HIV-1 Protease Mutants

Indinavir demonstrates up to a 50-fold reduction in potency against specific drug-resistant HIV-1 protease mutations, providing a quantifiable resistance signature that differs from other PIs . Against the triple mutant PRL24I/PRI50V/PRG73S, indinavir Kis are 1.4 nM, 27 nM, and 0.55 nM respectively, compared with the wild-type Ki of 0.24 nM . In a comprehensive resistance correlation analysis across five clinically approved PIs (amprenavir, nelfinavir, indinavir, saquinavir, ritonavir) evaluated against 11 mutation sets, indinavir exhibits an intermediate position in mutation sensitivity relative to comparators, with ritonavir and amprenavir showing the highest and lowest average resistance respectively [1].

drug resistance HIV protease mutations antiviral potency

CNS Compartmental Penetration: Indinavir Achieves CSF-to-Plasma Ratio of 76%, Highest Among Protease Inhibitors

Indinavir demonstrates the highest cerebrospinal fluid (CSF) penetration among all HIV protease inhibitors, achieving CSF concentrations approximately 76% of corresponding serum levels [1]. In clinical pharmacokinetic studies, the median indinavir concentration in CSF was 210 nmol/L, which exceeds the 95% inhibitory concentration (IC95) in vitro [2]. Among protease inhibitors, CNS penetration is not uniform; comparative data indicate that lopinavir (boosted with ritonavir) achieves substantially lower CSF concentrations than indinavir, while fusion inhibitors are not considered effective in the CNS compartment [3].

CNS penetration blood-brain barrier HIV-associated neurocognitive disorder

Drug Transporter Interaction Profile: Indinavir and Amprenavir Lack BCRP Inhibition Unlike Ritonavir, Saquinavir, and Nelfinavir

In contrast to ritonavir, saquinavir, and nelfinavir, indinavir and amprenavir do not exhibit significant inhibition of the breast cancer resistance protein (BCRP/ABCG2) efflux transporter [1]. Specifically, ritonavir, saquinavir, and nelfinavir inhibit wild-type BCRP (482R) with IC50 values of 19.5 ± 0.8 μM, 19.5 ± 7.6 μM, and 12.5 ± 4.1 μM respectively, while indinavir and amprenavir produced no significant inhibition of BCRP activity across all variants tested (482R, 482T, and 482G) [1]. None of the five HPIs tested were found to be BCRP substrates [1].

BCRP/ABCG2 drug-drug interactions efflux transporters

Adverse Effect Signature: Indinavir-Associated Nephrolithiasis Incidence 4–13% with Asymptomatic Crystalluria up to 67%

Indinavir is uniquely characterized among HIV protease inhibitors by its propensity to cause drug crystallization in urine, leading to nephrolithiasis in 4–13% of treated patients and asymptomatic crystalluria in up to 67% of patients [1][2]. This adverse effect is compound-specific and directly attributable to the poor aqueous solubility of indinavir at urinary pH, resulting in precipitation within the renal collecting system [3]. The incidence is higher in pediatric populations (29%) than adults (12.4%) [4]. Indinavir has become the most frequent cause of drug-containing urinary calculi among HIV-infected patients [2].

drug-induced nephrolithiasis crystalluria renal toxicity

Bilirubin Elevation: Indinavir Increases Bilirubin by 0.46 mg/dL (8 μmol/L) Compared with Atazanavir 0.87 mg/dL and No Effect from Ritonavir/Saquinavir/Nelfinavir

Among first-generation HIV protease inhibitors, indinavir produces a measurable but intermediate elevation in unconjugated bilirubin. In controlled clinical analyses, indinavir increased serum bilirubin by 8 μmol/L (0.46 mg/dL), which is approximately half the elevation observed with the second-generation PI atazanavir (15 μmol/L; 0.87 mg/dL) [1]. In contrast, ritonavir, lopinavir, saquinavir, and nelfinavir produced no or minimal effect on bilirubin levels [1]. The bilirubin elevation with indinavir is exacerbated in patients with Gilbert syndrome (UGT1A1*28 polymorphism), where serum bilirubin increased by a mean of 1.45 mg/dL in carriers versus 0.34 mg/dL in non-carriers [2]. Unconjugated hyperbilirubinemia develops in up to 25% of patients receiving indinavir [3].

hyperbilirubinemia UGT1A1 Gilbert syndrome

Primary Research and Industrial Applications for Indinavir Based on Quantitative Evidence


Reference Standard for HIV-1 Protease Inhibition Assays and Resistance Profiling

Indinavir is optimally deployed as a calibrated reference compound in enzyme inhibition assays due to its well-characterized Ki (0.24–0.54 nM) against wild-type HIV-1 protease and defined potency losses against characterized resistance mutations (PRL24I: 5.8-fold loss; PRI50V: 112.5-fold loss) . Researchers developing novel protease inhibitors or validating high-throughput screening platforms can use indinavir as a benchmark control to establish assay sensitivity and dynamic range . Its intermediate position in the mutation sensitivity ranking among first-generation PIs makes it particularly useful for resistance barrier benchmarking [1].

CNS Penetration Studies and Neuro-AIDS Research Models

Indinavir is the protease inhibitor of choice for studies investigating HIV sanctuary site penetration, particularly the central nervous system compartment. With a CSF-to-plasma ratio of 76% — the highest among all PIs — and median CSF concentrations (210 nmol/L) exceeding the in vitro IC95, indinavir provides a validated positive control for blood-brain barrier permeability assays and CNS pharmacokinetic modeling [1]. Researchers studying HIV-associated neurocognitive disorders (HAND) or evaluating novel CNS-penetrant antiretroviral candidates should include indinavir as the benchmark comparator [1].

BCRP/ABCG2 Transporter Interaction Studies

Indinavir serves as an essential negative control in experiments evaluating breast cancer resistance protein (BCRP/ABCG2) transporter interactions. Unlike ritonavir, saquinavir, and nelfinavir, which inhibit BCRP with IC50 values of 12.5–19.5 μM, indinavir (along with amprenavir) produces no significant BCRP inhibition . This differential profile enables researchers to design controlled experiments that distinguish BCRP-dependent from BCRP-independent drug-drug interaction mechanisms. Indinavir is also established not to be a BCRP substrate, further clarifying its utility in efflux transporter studies .

Drug-Induced Crystalluria and Nephrolithiasis Mechanistic Models

Indinavir is the definitive positive control compound for in vitro and in vivo models of drug-induced urinary crystallization and nephrolithiasis. With symptomatic nephrolithiasis incidence of 4–13% and asymptomatic crystalluria up to 67%, indinavir is the only HIV protease inhibitor that reliably induces crystal formation in the renal collecting system [1]. Researchers developing predictive assays for drug crystallization risk, evaluating solubilizing formulation strategies, or studying renal toxicity mechanisms should employ indinavir as the reference nephrotoxic agent .

UGT1A1-Mediated Hyperbilirubinemia Pharmacogenomic Studies

Indinavir provides a validated tool for investigating UGT1A1-dependent drug-induced hyperbilirubinemia and Gilbert syndrome pharmacogenomic interactions. The compound produces a reproducible bilirubin elevation of 0.46 mg/dL (8 μmol/L) in patient populations, with genotype-dependent stratification: carriers of UGT1A1*28 polymorphism exhibit a 4.3-fold greater bilirubin increase (1.45 mg/dL vs 0.34 mg/dL in non-carriers) [1]. This well-quantified, intermediate-level hyperbilirubinemia (less than atazanavir, greater than ritonavir/saquinavir/nelfinavir) makes indinavir an ideal reference compound for validating in vitro hepatocyte models of UGT1A1 inhibition and for screening new chemical entities for bilirubin elevation liability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indinavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.